(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring . Compounds with similar structures have been synthesized and evaluated for their anticancer properties .
Synthesis Analysis
While specific synthesis details for this compound are not available, similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been successfully synthesized . The structures of these hybrids were established by NMR and MS analysis .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Scientific Research Applications
Antibacterial Activity : A study by Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine and assessed their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring exhibited significant inhibition of bacterial growth, highlighting their potential in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).
5-HT2 Antagonist Activity : Watanabe et al. (1992) reported on compounds including those with 4-fluorobenzoyl piperidine group, showing potent 5-HT2 antagonist activity. This suggests potential uses in neurological or psychological disorders (Watanabe et al., 1992).
Anti-HIV Activity : Ashok et al. (2015) synthesized β-carboline derivatives, finding that certain compounds displayed selective inhibition of the HIV-2 strain, indicating a role in antiviral therapies (Ashok et al., 2015).
Synthesis of Antifungal Agents : In the process development of Voriconazole, a broad-spectrum triazole antifungal agent, Butters et al. (2001) explored the synthesis involving triazole derivatives, indicating its importance in developing antifungal medications (Butters et al., 2001).
Microwave-Assisted Synthesis : Moreno-Fuquen et al. (2019) developed an efficient microwave-assisted synthesis method for triazole derivatives, showcasing advancements in chemical synthesis techniques (Moreno-Fuquen et al., 2019).
Dipeptidyl Peptidase IV Inhibitor for Diabetes Treatment : A study by Ammirati et al. (2009) identified a compound as a potent dipeptidyl peptidase IV inhibitor, indicating its potential in treating type 2 diabetes (Ammirati et al., 2009).
Anticonvulsant Properties : Georges et al. (1989) explored the structural and electronic properties of anticonvulsant compounds, including triazine derivatives, which have potential applications in treating seizures (Georges et al., 1989).
Antimicrobial Activity of Dithiocarbamate Derivatives : Yurttaş et al. (2016) synthesized dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including pyrimidinyl piperazine derivatives, showing high antimicrobial activity (Yurttaş et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
It’s known that triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that these compounds may affect pathways related to inflammation and neuronal protection.
Pharmacokinetics
It’s known that compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines . This suggests that these compounds may have favorable bioavailability and distribution properties.
Result of Action
It’s known that compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines, with ic50 values ranging from 156 to 239 µM . This suggests that these compounds may induce apoptosis in cancer cells.
Action Environment
It’s known that the stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Future Directions
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-6-4-24(5-7-25)14-8-15(22-10-21-14)26-11-20-9-23-26/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMLTRMPPRDODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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